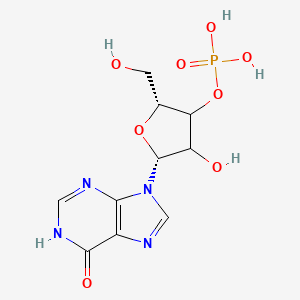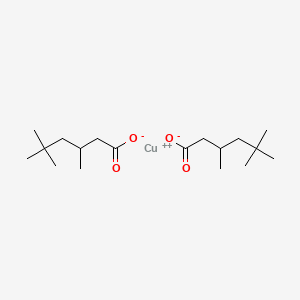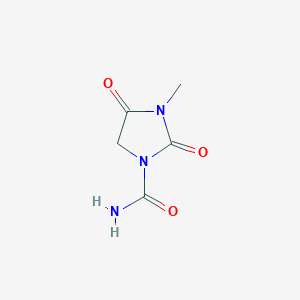
3'-Inosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Inosine monophosphate, also known as inosinic acid, is a nucleotide found in RNA. It is a ribonucleotide of hypoxanthine and plays a crucial role in metabolism. This compound is widely used as a flavor enhancer in the food industry and is important in the synthesis of purine nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme AMP deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosinic acid .
Industrial Production Methods: Industrial production of 3’-inosine monophosphate typically involves fermentation processes using bacterial strains such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the compound, which is then extracted and purified for use .
Chemical Reactions Analysis
Types of Reactions: 3’-Inosine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include NAD+.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Inosine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the purine nucleotide cycle and is involved in the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Medicine: It is studied for its potential therapeutic effects in treating conditions like heart disease and immune disorders.
Industry: It is used as a flavor enhancer in the food industry, often in combination with monosodium glutamate to enhance umami taste
Mechanism of Action
3’-Inosine monophosphate exerts its effects through several molecular pathways:
Purine Nucleotide Cycle: It is a key intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Flavor Enhancement: It enhances flavor by interacting with taste receptors, particularly those sensitive to umami taste.
Metabolic Pathways: It participates in energy metabolism by contributing to the synthesis of ATP and GTP.
Comparison with Similar Compounds
Adenosine Monophosphate (AMP): Similar in structure but contains an amino group instead of a keto group.
Guanosine Monophosphate (GMP): Contains a guanine base instead of hypoxanthine.
Xanthosine Monophosphate (XMP): An oxidized form of inosinic acid.
Uniqueness: 3’-Inosine monophosphate is unique due to its role as a precursor in the synthesis of both AMP and GMP. Its ability to enhance flavor also sets it apart from other nucleotides .
Properties
Molecular Formula |
C10H13N4O8P |
|---|---|
Molecular Weight |
348.21 g/mol |
IUPAC Name |
[(2R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |
InChI Key |
XALREVCCJXUVAL-DGPXGRDGSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)CO)OP(=O)(O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)

![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)


![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)

